Cas no 10185-69-0 (3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline)

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-AMINOPHENYL)-5-METHYL OXADIAZOLE
- Benzenamine,3-(5-methyl-1,2,4-oxadiazol-3-yl)-
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
- 3-m-Amino-phenyl-5-methyl-1,2,4-oxadiazol
- SCHEMBL1353440
- DTXSID00465372
- FT-0636653
- MFCD08443707
- EN300-50181
- W-204432
- Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-
- Z234898049
- AKOS004120648
- CTRGRIHPFAVSOF-UHFFFAOYSA-N
- MS-22394
- 10185-69-0
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, AldrichCPR
- G29537
-
- MDL: MFCD08443707
- Inchi: 1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3
- InChI Key: CTRGRIHPFAVSOF-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(C2C=CC=C(C=2)N)=N1
Computed Properties
- Exact Mass: 175.07500
- Monoisotopic Mass: 175.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.229
- Boiling Point: 374.8°Cat760mmHg
- Flash Point: 180.5°C
- Refractive Index: 1.594
- PSA: 64.94000
- LogP: 2.20840
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Security Information
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50181-0.1g |
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline |
10185-69-0 | 95.0% | 0.1g |
$36.0 | 2025-03-21 | |
TRC | B496113-50mg |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline |
10185-69-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B496113-500mg |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline |
10185-69-0 | 500mg |
$ 210.00 | 2022-06-07 | ||
abcr | AB224735-1 g |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, 95%; . |
10185-69-0 | 95% | 1g |
€106.10 | 2023-04-27 | |
Enamine | EN300-50181-2.5g |
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline |
10185-69-0 | 95.0% | 2.5g |
$187.0 | 2025-03-21 | |
Ambeed | A221565-5g |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline |
10185-69-0 | 97% | 5g |
$354.0 | 2024-04-26 | |
A2B Chem LLC | AA07236-250mg |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline |
10185-69-0 | 95% | 250mg |
$89.00 | 2024-04-20 | |
Aaron | AR0006FK-5g |
Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)- |
10185-69-0 | 95% | 5g |
$472.00 | 2023-12-16 | |
Aaron | AR0006FK-1g |
Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)- |
10185-69-0 | 95% | 1g |
$168.00 | 2025-01-20 | |
Aaron | AR0006FK-100mg |
Benzenamine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)- |
10185-69-0 | 95% | 100mg |
$75.00 | 2025-03-16 |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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4. Back matter
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Introduction to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS No. 10185-69-0)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 10185-69-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of biological effects and utility in drug design. The presence of both aniline and methyl-substituted oxadiazole moieties in its structure imparts distinct chemical and pharmacological characteristics, making it a promising candidate for further exploration in therapeutic applications.
The molecular structure of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline consists of a benzene ring linked to a 5-methyl-substituted 1,2,4-oxadiazole ring through an amine group. This architecture facilitates various interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes. The oxadiazole ring, in particular, is a well-documented pharmacophore that exhibits inhibitory activity against several enzymes and receptors involved in inflammation, cancer, and infectious diseases. The methyl group at the 5-position of the oxadiazole ring further influences the electronic properties of the molecule, enhancing its binding affinity to certain biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on oxadiazole derivatives due to their favorable pharmacokinetic profiles and low toxicity. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline has been studied for its potential role in modulating pathways associated with neurological disorders. Preliminary studies suggest that this compound may exhibit neuroprotective effects by inhibiting the activity of enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). These enzymes are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Additionally, the aniline moiety provides a scaffold for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the compound for specific therapeutic applications.
The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors to form the oxadiazole ring followed by functionalization with aniline derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies. The growing interest in this compound underscores its potential as a lead molecule for drug discovery programs targeting neurological and inflammatory disorders.
One of the most compelling aspects of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is its versatility in drug design. The combination of the oxadiazole and aniline moieties allows for diverse structural modifications without compromising its core pharmacophoric features. Researchers have explored various derivatives of this compound to enhance its bioavailability and target specificity. For instance, incorporating fluorine or chlorine atoms into the aromatic rings can improve metabolic stability and binding affinity. Such modifications are crucial for optimizing drug candidates for clinical translation.
Recent advancements in computational chemistry have also contributed to the understanding of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein targets relevant to cancer and inflammation. These findings provide valuable insights into its mechanism of action and guide the development of more potent derivatives. Additionally, structure-based drug design approaches have been employed to predict how modifications to the molecule could enhance its therapeutic efficacy.
The pharmaceutical industry has taken note of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline's potential as a lead compound for novel therapeutics. Several companies are currently engaged in developing derivatives with improved pharmacological profiles for treating neurological disorders such as epilepsy and multiple sclerosis. Clinical trials are underway to evaluate the safety and efficacy of these compounds in human patients. Early results from these trials are promising, indicating that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline derivatives may offer significant therapeutic benefits.
In conclusion,3-(5-Methyl-1,2,4-oxxadiazole)ani
line(CAS No.10185
69
0) is a versatile heterocyclic compound with promising applications in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting neurological and inflammatory diseases. With ongoing research efforts focused on optimizing its pharmacological properties,
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